5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione family, characterized by a bicyclic core structure fused with an oxazole ring. Key substituents include:
- 2-hydroxy-5-nitrophenyl: A nitro group (meta to hydroxy) enhances electrophilicity, while the hydroxy group (ortho to nitro) enables hydrogen bonding.
The combination of bromine (Br), nitro (NO₂), and hydroxy (OH) groups creates a structurally unique molecule with distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C23H16BrN3O6 |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H16BrN3O6/c24-13-6-8-14(9-7-13)25-22(29)19-20(17-12-16(27(31)32)10-11-18(17)28)26(33-21(19)23(25)30)15-4-2-1-3-5-15/h1-12,19-21,28H |
InChI Key |
SEKXHFOHRWWZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d][1,2]oxazole family, which has been investigated for various biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.218 g/mol. The structure features a bromophenyl group and a nitrophenyl substituent, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[3,4-d][1,2]oxazole derivatives in cancer therapy. The compound was tested against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Research Findings
-
Cell Viability Studies : The compound exhibited significant cytotoxic effects on A549 cells when compared to standard chemotherapeutic agents like cisplatin. The MTT assay results indicated a dose-dependent reduction in cell viability.
Compound IC50 (µM) Cell Line 5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)... 25 A549 Cisplatin 10 A549 - Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Further molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several multidrug-resistant pathogens.
Case Studies
-
In Vitro Testing : The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL - Comparative Analysis : Compared to known antibiotics like vancomycin and linezolid, the compound showed comparable or superior efficacy against resistant strains.
Toxicity Assessment
Toxicological evaluations indicated low toxicity levels in non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives from the evidence, focusing on substituents, molecular properties, and spectral data:
*Estimated based on substituent contributions.
Key Findings:
Substituent Effects on logP: The target compound’s nitro group increases lipophilicity (logP ~3.9) compared to methoxy (logP 3.69 in ) or hydroxy (logP ~3.2 in ) derivatives. Dimethylamino (logP ~3.5 ) and morpholine (logP ~2.8 ) groups reduce lipophilicity due to polar tertiary amines.
Hydrogen Bonding and Solubility :
- Hydroxy groups (e.g., in and ) enhance aqueous solubility via hydrogen bonding. The target compound’s nitro group may counterbalance this effect by increasing hydrophobicity .
Spectral Signatures :
- IR : Hydroxy groups show broad O-H stretches (~3300 cm⁻¹), while nitro groups exhibit asymmetric stretching (~1520 cm⁻¹) .
- NMR : Aromatic protons in the target compound are expected to split into multiplets (δ 6.10–8.01 ppm), similar to analogs in .
Bioactivity Implications :
- Bromine and nitro groups in the target compound may enhance electrophilic interactions with biological targets, unlike morpholine or pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
